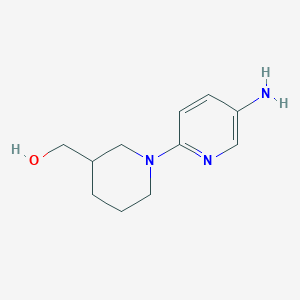
(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H17N3O. It is a heterocyclic compound that contains both a pyridine ring and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Attachment of the Pyridine Ring: The pyridine ring can be attached through coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, Swern oxidation reagents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Medicine:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or as a biological probe.
Comparison with Similar Compounds
- (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol
- (1-(5-Aminopyridin-4-yl)piperidin-3-yl)methanol
- (1-(5-Aminopyridin-2-yl)piperidin-4-yl)methanol
Uniqueness: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and hydroxyl groups influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[1-(5-aminopyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H17N3O/c12-10-3-4-11(13-6-10)14-5-1-2-9(7-14)8-15/h3-4,6,9,15H,1-2,5,7-8,12H2 |
InChI Key |
MINZLHRDQJFFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















